molecular formula C37H42O12 B13383271 [5-(Acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate

[5-(Acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate

Cat. No.: B13383271
M. Wt: 678.7 g/mol
InChI Key: FYTGVSJFROTUKO-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule characterized by a nonacyclo[14.10.1.0²,⁶.0²,¹⁴.0⁸,¹³.0¹⁰,¹².0¹⁷,¹⁹.0²⁰,²⁷.0²²,²⁶]heptacosa core, featuring multiple oxygenated functional groups. Key structural elements include:

  • Methyl and dioxo groups, which influence lipophilicity and reactivity.
  • A 2-methylbut-2-enoate ester moiety, contributing to stereochemical complexity and metabolic stability.

The compound’s topology, with fused rings and stereochemical centers, likely poses challenges in synthesis and crystallization. Structural determination would require advanced techniques like X-ray crystallography (e.g., SHELXL ) or NMR.

Properties

IUPAC Name

[5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42O12/c1-7-14(2)28(39)47-13-35(44)22-8-19(22)32(5)23(35)10-18-17(12-46-16(4)38)30(41)48-36(18)24(32)11-34(43)21-9-20(21)33(6)27(34)26(36)25-15(3)29(40)49-37(25,45)31(33)42/h7,19-24,31,42-45H,8-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTGVSJFROTUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)COC(=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various functional groups and the assembly of the polycyclic structure. Common synthetic routes may include:

    Stepwise construction of the polycyclic core: This could involve cyclization reactions, such as Diels-Alder reactions, to form the core structure.

    Functional group modifications: Introduction of hydroxyl, acetoxy, and other functional groups through reactions like esterification, oxidation, and reduction.

    Final assembly: Coupling reactions to attach the 2-methylbut-2-enoate moiety.

Industrial Production Methods

Industrial production of such complex molecules is often challenging and may require specialized equipment and conditions. Techniques such as flow chemistry and automated synthesis may be employed to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Substitution reactions may occur at the acetoxy or methylbutenoate groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a model for studying complex organic synthesis and reaction mechanisms. Its unique structure may also make it a candidate for developing new synthetic methodologies.

Biology

In biology, the compound could be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Its complex structure may interact with various biological targets, leading to diverse effects.

Medicine

In medicine, the compound could be explored for its therapeutic potential. If it exhibits biological activity, it could be a lead compound for drug development, particularly in areas like oncology or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.

    Receptor modulation: Interacting with cellular receptors, altering signal transduction pathways.

    DNA/RNA interaction: Binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of polyoxygenated polycyclic molecules. Key analogs include:

3-{5-[Carboxy(hydroxy)methyl]-9,15,19-tris(2-carboxyethyl)-10,14,20-tris(carboxymethyl)-21,22,23,24-tetraazapentacyclo[...]tetracosa[...]propanoic acid (): Core structure: Pentacyclo system vs. nonacyclo in the target compound. Functional groups: Carboxy and hydroxymethyl groups vs. acetyloxymethyl and dioxo groups. Bioactivity: Likely involved in metal chelation due to carboxylic acids, whereas the target compound’s ester may enhance membrane permeability.

26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]octacosa[...]dodecaene-5,17-dicarboxaldehyde (): Core structure: Pentacyclo vs. nonacyclo. Substituents: Methoxy and aldehyde groups vs. acetyloxymethyl and hydroxyl groups. Synthesis: Multi-step routes involving oxidation and esterification (similar to the target compound’s likely pathway) .

Physicochemical and Functional Comparison

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~800–900 (estimated) ~950–1050 ~700–750
Key Functional Groups Acetyloxymethyl, hydroxyl, dioxo, ester Carboxy, hydroxymethyl, tetraaza Methoxy, aldehyde, hydroxyl
Solubility Low (lipophilic ester) High (polar carboxylic acids) Moderate (methoxy and aldehyde)
Structural Complexity Nonacyclo, 10+ stereocenters Pentacyclo, 8 stereocenters Pentacyclo, 6 stereocenters
Synthetic Challenges Multi-step bridging, stereocontrol Carboxylic acid protection/deprotection Aldehyde stability under basic conditions

Similarity Metrics

  • Tanimoto Coefficient (): Estimated <50% similarity to analogs due to divergent core structures and functional groups.
  • Chemoinformatics Analysis : The ester group in the target compound reduces polarity compared to carboxylic acid-rich analogs, impacting drug-likeness scores .

Biological Activity

The compound is a complex triterpenoid with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique triterpenoid structure featuring multiple hydroxyl groups and a complex carbon skeleton. This structural complexity is believed to contribute to its diverse biological activities.

Chemical Formula

  • IUPAC Name : [5-(Acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate
  • Molecular Weight : To be determined based on the molecular formula derived from the IUPAC name.

Antioxidant Properties

Research indicates that the compound exhibits potent antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Anti-inflammatory Effects

Studies have shown that this triterpenoid can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/Akt.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of bacteria and fungi. Its effectiveness varies depending on the type of microorganism and concentration used.

The biological activity of this triterpenoid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl groups allows for interactions with key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : The compound influences various signaling pathways that regulate cell survival and apoptosis.
  • Direct Interaction with Cell Membranes : Its lipophilic nature may facilitate penetration into cell membranes, allowing for direct effects on cellular functions.

Case Studies

  • Antioxidant Activity : A study published in the Journal of Natural Products demonstrated that the compound significantly reduced oxidative stress markers in vitro.
  • Anti-inflammatory Effects : Research in Phytotherapy Research highlighted its ability to decrease levels of TNF-alpha and IL-6 in macrophage cultures.
  • Anticancer Potential : A recent investigation reported in Cancer Letters showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in breast cancer cells.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyFindings
AntioxidantDPPH assaySignificant reduction in free radicals
Anti-inflammatoryELISADecreased cytokine levels (TNF-alpha)
AnticancerMTT assayInduced apoptosis in cancer cell lines
AntimicrobialDisc diffusionEffective against Staphylococcus aureus

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodological strategies can address them?

Q. How can researchers reliably characterize the compound’s structural complexity?

Advanced spectroscopic and computational techniques are critical:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Multidimensional NMR (e.g., 13C^{13}\text{C}-1H^{1}\text{H} HSQC, HMBC) to resolve overlapping signals in the polycyclic core .
  • X-ray crystallography for absolute configuration determination, though crystal growth is challenging due to flexibility .

Q. What are the stability considerations for this compound under experimental conditions?

  • pH sensitivity : Hydroxyl groups may deprotonate in basic conditions, altering reactivity.
  • Thermal instability : Avoid temperatures >40°C to prevent decomposition . Methodological Recommendations:
  • Store in anhydrous, inert atmospheres (e.g., argon).
  • Conduct stability assays via HPLC monitoring over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data interpretation?

Discrepancies in NMR or IR data often arise from dynamic conformational changes.

  • Molecular dynamics simulations (e.g., Gaussian or COMSOL Multiphysics) model flexible regions of the molecule .
  • Density Functional Theory (DFT) predicts 13C^{13}\text{C} chemical shifts to validate experimental NMR assignments .
  • Comparative analysis with structurally analogous compounds (e.g., derivatives in ) refines interpretations.

Q. What experimental designs optimize reaction yields while minimizing byproduct formation?

Factorial design is ideal for multivariate optimization :

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response surface methodology (RSM) identifies optimal conditions. Example workflow:
  • Screen variables via Plackett-Burman design .
  • Refine using central composite design .
FactorRange TestedOptimal Value
Temperature0–50°C25°C
Catalyst (Pd)1–5 mol%3 mol%

Q. How can AI-driven platforms enhance research on this compound’s applications?

Q. What interdisciplinary approaches resolve contradictions between experimental and theoretical data?

  • Link findings to conceptual frameworks (e.g., Marcus theory for electron transfer) to explain anomalies .
  • Collaborate with computational chemists to refine force fields in molecular simulations .

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